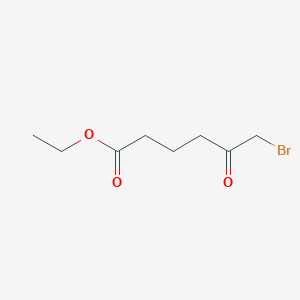

Ethyl 6-bromo-5-oxohexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

ethyl 6-bromo-5-oxohexanoate |

InChI |

InChI=1S/C8H13BrO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3 |

InChI Key |

IYIPTLSLNPJBTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Bromo 5 Oxohexanoate

Established Synthetic Routes and Strategies

Traditional synthetic approaches to Ethyl 6-bromo-5-oxohexanoate and related α-bromo ketones rely on well-established reactions such as direct halogenation and sequential functional group manipulations.

Direct Halogenation Approaches for α-Bromo Ketones

The most direct method for the synthesis of this compound is the α-bromination of its precursor, ethyl 5-oxohexanoate (B1238966). This reaction proceeds via the formation of an enol or enolate intermediate, which then attacks an electrophilic bromine source. libretexts.org The regioselectivity for bromination at the C-6 position is driven by the enhanced acidity of the α-protons adjacent to the ketone compared to those adjacent to the ester.

Various brominating agents can be employed for this transformation. A common and effective reagent is N-Bromosuccinimide (NBS), often used in conjunction with a catalyst to facilitate the reaction. researchgate.net For instance, silica-supported sodium bicarbonate (NaHCO₃·SiO₂) has been shown to be an effective heterogeneous catalyst for the α-bromination of β-ketoesters with NBS, offering mild reaction conditions and high selectivity. researchgate.net Another approach involves using a combination of vanadium(V) oxide (V₂O₅), hydrogen peroxide (H₂O₂), and ammonium (B1175870) bromide (NH₄Br) in a biphasic system, which provides a chemoselective method for α-monobromination. scispace.com

Bromodimethylsulfonium bromide (BDMS), prepared from dimethyl sulfide (B99878) and bromine, is another mild and highly regioselective reagent for the α-monobromination of keto-esters. organic-chemistry.orgacs.org This method is advantageous as it often proceeds with excellent yields at room temperature or below and avoids the formation of dibrominated byproducts. organic-chemistry.org A patent for a related compound, (S)-ethyl-2-[(tert-butoxycarbonyl) amino]-6-bromo-5-oxohexanoate, utilizes lithium bromide and methanesulfonic acid to achieve bromination of the 5-oxo precursor, demonstrating the applicability of these principles to complex hexanoate (B1226103) systems. google.com

Table 1: Reagents for Direct α-Bromination of Keto-Esters

| Reagent System | Substrate Type | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| NBS, NaHCO₃·SiO₂ | β-Ketoesters | Dichloromethane, Room Temp | Good to Excellent | researchgate.net |

| V₂O₅, H₂O₂, NH₄Br | β-Ketoesters | Dichloromethane/Water, 0.5°C | High | scispace.com |

| Bromodimethylsulfonium Bromide (BDMS) | β-Ketoesters | Dichloromethane, 0-5°C | Excellent | organic-chemistry.orgacs.org |

| LiBr, Methanesulfonic Acid | Substituted 5-oxohexanoate | Tetrahydrofuran, -10 to 0°C | High | google.com |

| Oxone®, NH₄Br | Ketones, β-Ketoesters | Methanol (B129727), Room Temp | Moderate to Excellent | researchgate.net |

Esterification and Keto-Functionalization Sequences

An alternative to direct bromination of the final ester is a multi-step approach involving the synthesis and subsequent esterification of 6-bromo-5-oxohexanoic acid. nih.gov This strategy separates the formation of the α-bromo ketone from the esterification step.

The synthesis would begin with the α-bromination of a suitable precursor, such as 5-oxohexanoic acid or its derivatives. The resulting 6-bromo-5-oxohexanoic acid nih.gov can then be esterified with ethanol (B145695) under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst) to yield the target product, this compound. This method is particularly useful if the starting keto acid is more readily available or if reaction conditions for bromination are incompatible with the ethyl ester functionality. The synthesis of the related benzyl (B1604629) ester, 6-bromo-5-oxohexanoic acid benzyl ester, has been documented, indicating the viability of this synthetic sequence. nih.gov

Multi-Component Coupling and Sequential Reaction Design

Modern synthetic strategies allow for the construction of the γ-keto-ester backbone through multi-component reactions or sequential one-pot processes, followed by a final bromination step. For example, γ-keto-α,β-unsaturated esters can be synthesized via a Grubbs' catalyst-mediated cross-metathesis between a secondary allylic alcohol and an alkyl acrylate, followed by oxidation. acs.org Although this yields an unsaturated product, it demonstrates a powerful method for assembling the core structure.

Advanced and Emerging Synthetic Techniques

Recent advances in catalysis, including metal-catalysis, organocatalysis, and biocatalysis, offer more sophisticated and often stereoselective methods for the synthesis of α-halo ketones.

Catalytic Synthesis Methodologies (e.g., metal-catalyzed, organocatalytic)

Catalytic methods provide an efficient means to achieve α-halogenation, often with high levels of enantioselectivity, which is crucial for the synthesis of chiral molecules.

Metal-Catalyzed Approaches: Chiral Lewis acid complexes are effective catalysts for the enantioselective halogenation of carbonyl compounds. Titanium and iron complexes have shown significant promise. For example, Ti(TADDOLato) complexes have been used to catalyze the enantioselective α-chlorination and α-bromination of β-keto esters with N-halosuccinimides, achieving up to 88% enantiomeric excess (ee) for chlorination. researchgate.net Similarly, iron(III)-Salan complexes can catalyze the asymmetric α-chlorination of cyclic β-keto esters, with preliminary results indicating applicability to bromination as well. thieme-connect.com Zinc-based catalysts have also been developed for the asymmetric chlorination of β-ketoesters. mdpi.com These catalytic systems typically function by coordinating to the dicarbonyl unit, thereby creating a chiral environment that directs the attack of the electrophilic halogen to one face of the enolate.

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. The enantioselective α-bromination of aldehydes and ketones can be achieved using chiral secondary amine catalysts, such as diphenylpyrrolidine or imidazolidinone derivatives. rsc.orgresearchgate.net These catalysts react with the ketone to form a nucleophilic enamine intermediate. The chiral catalyst then directs the facial attack of the electrophilic bromine source (e.g., NBS or other specialized brominating agents), leading to the formation of the α-bromo ketone with high enantioselectivity. rsc.orgacs.org While many examples focus on simple ketones or β-keto esters, the principle is directly applicable to the δ-keto group in ethyl 5-oxohexanoate.

Table 2: Catalytic Asymmetric Halogenation of Keto-Esters

| Catalyst Type | Catalyst Example | Halogen Source | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Metal-Catalyzed | Ti(TADDOLato) complex | NCS/NBS | β-Keto Esters | up to 88% (Cl) | researchgate.net |

| Metal-Catalyzed | Iron(III)-BPsalan complex | NCS | Cyclic β-Keto Esters | up to 99% (Cl) | thieme-connect.com |

| Organocatalytic | Diphenylpyrrolidine | NBS derivative | Aldehydes | up to 96% | rsc.orgresearchgate.net |

| Organocatalytic | Imidazolidinone | NBS derivative | Ketones | up to 94% | rsc.orgresearchgate.net |

Biocatalytic and Enzymatic Synthetic Transformations (e.g., stereoselective approaches)

While direct biocatalytic bromination of keto-esters is not a commonly reported transformation, enzymatic methods are highly valuable for achieving stereoselectivity. These approaches typically involve the resolution of a racemic mixture or the stereoselective transformation of a prochiral substrate.

A key strategy involves the chemical synthesis of racemic this compound followed by an enzymatic kinetic resolution. For instance, a ketoreductase (KRED) or alcohol dehydrogenase (ADH) could selectively reduce one enantiomer of the racemic bromo-keto ester to the corresponding bromo-hydroxy ester, leaving the other enantiomer of the starting material unreacted and in high enantiomeric purity. researchgate.netnih.gov Studies on α-chloro and α-bromo β-keto esters have demonstrated that enzymes like ADH from Rhodococcus ruber or whole cells like Candida parapsilosis can perform these reductions with high diastereo- and enantioselectivity. nih.govabap.co.in The electron-withdrawing nature of the bromine atom can influence the substrate's reactivity and binding within the enzyme's active site. abap.co.in

Alternatively, a dynamic reductive kinetic resolution (DYRKR) could be employed. In this process, the racemic starting material is continuously racemized in situ while one enantiomer is selectively reduced by the enzyme. This allows for a theoretical yield of up to 100% for the desired chiral bromo-hydroxy ester product. nih.govresearchgate.net This enzymatic reduction represents a powerful method for accessing enantiomerically pure building blocks derived from this compound.

Continuous Flow Synthesis Applications for Scalability and Efficiency

Continuous flow synthesis has emerged as a powerful tool for the production of α-halo ketones, offering precise control over reaction conditions and enabling the use of hazardous reagents with enhanced safety. rsc.orgacs.org The application of this technology to the synthesis of this compound would likely mirror the successful strategies developed for other α-bromo ketones. These methods often involve the continuous mixing of a ketone substrate with a brominating agent in a microreactor or a tubular reactor, followed by in-line quenching and purification.

One of the primary advantages of continuous flow systems is the superior heat and mass transfer compared to batch reactors. rsc.org This allows for rapid and uniform heating or cooling, which is crucial for controlling highly exothermic bromination reactions and minimizing the formation of byproducts, such as dibrominated or polybrominated species. mdpi.com The precise control over residence time, temperature, and stoichiometry in a continuous flow setup ensures high selectivity and reproducibility, leading to higher yields and purer products. rsc.org

For instance, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane (B91453) resulted in a 99% yield of 2-bromo-1-phenylethanone, with excellent selectivity and no observation of ring brominated or dibrominated products. mdpi.com This highlights the potential for achieving high efficiency in the synthesis of α-bromo ketones.

The scalability of continuous flow processes is another significant advantage for industrial applications. mdpi.com A laboratory-scale multistep continuous flow process for the synthesis of chiral α-halo ketones from N-protected amino acids demonstrated the robustness of the system, allowing for the production of 1.84 g of an α-chloro ketone within approximately 4.5 hours with an 87% yield. acs.orgacs.org Such systems can be run continuously for extended periods, offering a significant throughput advantage over batch production. acs.org

Furthermore, continuous flow technology facilitates the safe handling of hazardous intermediates like diazomethane, which can be generated and consumed in situ, eliminating the need for its storage and transportation. acs.orgacs.org While not directly involved in all bromination strategies, this capability underscores the safety enhancements offered by flow chemistry for related transformations.

The table below outlines key parameters and findings from representative continuous flow syntheses of α-halo ketones, which can be extrapolated to the potential synthesis of this compound.

| Substrate | Reagents | Solvent | Reactor Type | Residence Time | Yield | Reference |

| Acetophenone | HBr, Bromine | 1,4-Dioxane | Not Specified | Not Specified | 99% | mdpi.com |

| N-protected amino acids | Ethyl chloroformate, Diazomethane, HCl/HBr | THF | Tubular Reactor, Tube-in-tube Reactor | ~15 minutes | 87% | acs.orgacs.org |

| Dibromomethane/Esters | n-Butyllithium | Not Specified | Flow Mode | Not Specified | 54-99% | rsc.org |

These examples demonstrate the versatility and efficiency of continuous flow synthesis for α-halo ketones. The ability to achieve high yields and selectivity, coupled with enhanced safety and scalability, makes it a highly attractive methodology for the industrial production of compounds like this compound.

Reactivity and Reaction Pathways of Ethyl 6 Bromo 5 Oxohexanoate

Nucleophilic Substitution Reactions at the C-6 Bromine Center

The bromine atom at the C-6 position is susceptible to nucleophilic attack, leading to a variety of substitution products. These reactions can proceed through either intermolecular or intramolecular pathways.

Intermolecular Nucleophilic Displacement Reactions

The C-6 bromine atom can be displaced by a range of external nucleophiles in classic SN2 reactions. This allows for the introduction of diverse functional groups at this position. For instance, it can react with nucleophiles to form various substituted products. smolecule.com

Intramolecular Cyclization and Ring Formation Reactions

When a suitable nucleophilic center is present within the same molecule, intramolecular cyclization can occur. This process is a powerful strategy for the synthesis of cyclic compounds. For example, intramolecular cyclization of related bromo-keto esters can lead to the formation of five- or six-membered rings. google.comthieme-connect.comncl-india.org The formation of these cyclic structures is often a key step in the total synthesis of complex natural products. ncl-india.org

Influence of Reaction Conditions and Reagent Nature on Selectivity

The competition between intermolecular and intramolecular reaction pathways, as well as the regioselectivity of the attack, is highly dependent on the reaction conditions and the nature of the nucleophile. Factors such as solvent, temperature, and the specific base or nucleophile used can significantly influence the outcome of the reaction. journals.co.za For example, the choice of base and solvent can direct the reaction towards either intermolecular substitution or intramolecular cyclization.

Transformations of the C-5 Keto Functionality

The ketone group at the C-5 position offers another site for a variety of chemical transformations, including reduction and reactions involving the enolate form.

Reduction Reactions (e.g., enantioselective and diastereoselective reductions)

The C-5 keto group can be reduced to a secondary alcohol. Of particular importance are stereoselective reductions that can generate chiral centers with high enantiomeric or diastereomeric excess.

Enantioselective Reductions: Enzymatic and chemo-catalytic methods have been successfully employed for the enantioselective reduction of related keto esters. For instance, various microorganisms and their isolated enzymes (ketoreductases) can reduce β-keto esters to the corresponding chiral alcohols with high yields and excellent enantioselectivity. mdpi.comunipd.it The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established chemical method for the enantioselective reduction of prochiral ketones to secondary alcohols, often achieving high enantiomeric excess. alfa-chemistry.com

Diastereoselective Reductions: In substrates containing existing stereocenters, the reduction of the keto group can be influenced by these centers, leading to diastereoselective outcomes. The choice of reducing agent and reaction conditions can often control the diastereoselectivity of the reduction. dss.go.th For example, sodium borohydride (B1222165) reduction of similar chlorinated keto esters has been shown to yield high diastereomeric excess.

Enolization and Subsequent Derivatization Reactions (e.g., α-alkylation, α-acylation)

The presence of α-protons adjacent to the C-5 keto group allows for the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can react with various electrophiles.

α-Alkylation and α-Acylation: The enolate derived from ethyl 6-bromo-5-oxohexanoate or similar β-keto esters can be alkylated or acylated at the α-position (C-4). These reactions are fundamental for carbon-carbon bond formation. For example, the enolate of ethyl 2-methyl-3-oxobutanoate can react with bromo-alkenoate esters in a regioselective nucleophilic substitution. journals.co.za The introduction of substituents at this position is a key strategy in the synthesis of more complex molecules.

Condensation Reactions (e.g., aldol (B89426), Knoevenagel, Mannich-type)

The ketone functionality in this compound can participate in various condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic chemistry.

Aldol-Type Reactions: The presence of α-hydrogens to the ketone allows for the formation of an enolate under basic conditions. This enolate can then react with an aldehyde or another ketone in an aldol addition or condensation. For instance, the reaction of bromoacetaldehyde (B98955) with enolate anions has been studied, indicating the potential for this compound to undergo similar transformations. iastate.edu The aldol reaction is a powerful tool for constructing new C-C bonds and can be controlled to produce stereochemically defined products. researchgate.net Intramolecular aldol condensations are also possible if a second carbonyl group is present in the molecule, leading to the formation of cyclic products. youtube.com

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group, typically catalyzed by a weak base like an amine. sci-hub.se While direct examples with this compound are not prevalent in the literature, the ketone can, in principle, react with active methylene compounds such as malonic esters or cyanoacetates. sci-hub.segccpo.org The Knoevenagel condensation is a variation of the aldol condensation and often results in the formation of an α,β-unsaturated ketone after dehydration. sci-hub.se

Mannich-Type Reactions: The Mannich reaction is a three-component condensation involving an aldehyde (that is not enolizable), a primary or secondary amine, and a compound with an enolizable proton, such as a ketone. organic-chemistry.org this compound, having enolizable protons alpha to the ketone, can act as the active hydrogen component. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ketoester. organic-chemistry.org This reaction is significant for the synthesis of aminomethylated products. organic-chemistry.org Organocatalysts can be employed to achieve high enantioselectivity in Mannich reactions. google.com

The following table summarizes the key features of these condensation reactions as they could apply to this compound.

| Reaction Type | Reactants | Key Intermediate | Product Type |

| Aldol Condensation | This compound (as enolate) + Aldehyde/Ketone | Enolate ion | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Knoevenagel Condensation | This compound + Active methylene compound | Enolate of active methylene compound | α,β-Unsaturated dicarbonyl or related compound |

| Mannich Reaction | This compound + Aldehyde + Amine | Iminium ion and enolate | β-Amino ketone |

Reactions of the Ethyl Ester Moiety

The ethyl ester group in this compound offers another site for chemical modification, primarily through nucleophilic acyl substitution and enolate chemistry.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-5-oxohexanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound. This reaction is often reversible and driven to completion by using a large excess of the new alcohol.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.org For this compound, this reaction would involve the deprotonation of the α-carbon of the ester (C-4) to form an ester enolate. This enolate could then attack the carbonyl group of another molecule of the ester, leading to a β-keto ester product after the elimination of an ethoxide ion. libretexts.orgmasterorganicchemistry.com

However, the presence of the more acidic protons at C-4 (alpha to the ketone) complicates this. The formation of the enolate at this position is generally more favorable. A "crossed" Claisen condensation, where the enolate of one ester reacts with a different, non-enolizable ester, is a more controlled alternative. masterorganicchemistry.com

The enolate chemistry of the ester moiety is a cornerstone of its reactivity, allowing for various alkylation and acylation reactions at the α-position, although regioselectivity with the ketone's α-protons must be considered.

Radical Reactions and Associated Mechanisms

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, opening up pathways for radical-mediated reactions.

The C-Br bond can be cleaved homolytically using radical initiators such as AIBN (azobisisobutyronitrile) or through photoredox catalysis to generate an alkyl radical at the C-6 position. acs.org This radical can then participate in a variety of subsequent reactions.

One important application is in radical cascade reactions, where the initially formed radical undergoes a series of intramolecular and/or intermolecular reactions to build complex molecular architectures. For example, the radical could add to a tethered alkene or alkyne within the same molecule, leading to cyclization. bbhegdecollege.com

Visible-light-induced photoredox catalysis has emerged as a mild and efficient method for generating radicals from alkyl bromides. nih.gov This technique often employs a photocatalyst that, upon excitation with light, can engage in a single-electron transfer (SET) process with the alkyl bromide to generate the radical.

Achieving stereocontrol in radical cyclization reactions is a significant challenge and an active area of research. The stereochemical outcome of these reactions can be influenced by several factors, including the conformation of the transition state, the nature of the substituents, and the use of chiral auxiliaries or catalysts. hku.hk

For substrates similar to this compound, such as unsaturated α-bromo β-keto esters, Lewis acids have been used to catalyze atom transfer radical cyclizations with high diastereoselectivity. hku.hk The Lewis acid can coordinate to the carbonyl groups, organizing the transition state in a way that favors the formation of one stereoisomer over another. hku.hk Enantioselective radical cyclizations can also be achieved using chiral Lewis acid complexes. hku.hk

Reductive cyclizations mediated by reagents like samarium(II) diiodide (SmI2) are another powerful tool for stereocontrolled radical reactions. nih.govacs.org These reactions can be used to form cyclic structures with a high degree of stereoselectivity. nih.govacs.org

The table below provides a summary of research findings on stereocontrol in radical cyclizations of related bromo-keto esters.

| Catalyst/Reagent | Substrate Type | Key Finding | Diastereomeric/Enantiomeric Ratio | Reference |

| Mg(ClO4)2 / Chiral Ligand | Unsaturated α-bromo β-keto esters | Lewis acid promotes atom-transfer radical cyclization with high stereoselectivity. | >50:1 dr for some substrates | bbhegdecollege.com |

| SmI2·H2O·HMPA | Acyclic esters within lactones | Mediates radical 1,4-ester migration. | 3:1 dr | acs.org |

| Photoredox Catalyst (4CzTPN/TRIPSH) | Alkene-substituted β-ketoesters | Regio- and stereoselective cyclization to polyfunctionalized cyclopentanones. | d.r. determined by NMR | nih.gov |

Organometallic Reactions and Cross-Coupling Chemistry of this compound

The reactivity of this compound is significantly influenced by its two primary functional groups: the α-bromo ketone and the ethyl ester. The bromine atom at the α-position to the ketone makes the C-Br bond susceptible to both nucleophilic attack and oxidative addition in organometallic catalysis. This dual reactivity allows for a range of chemical transformations, particularly in the realm of organometallic and cross-coupling chemistry.

Grignard and Organolithium Reagent Chemistry

The interaction of this compound with highly nucleophilic organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds is complex due to the presence of multiple electrophilic sites. The primary sites of reaction are the carbonyl carbon of the ketone and the carbon atom bearing the bromine.

Organometallic reagents are potent nucleophiles and strong bases. msu.edu Their reaction with α-halocarbonyl compounds can proceed through several pathways:

Nucleophilic attack at the carbonyl carbon: This is a typical reaction of organometallic reagents with ketones, leading to the formation of a tertiary alcohol after workup. adichemistry.com

Halogen-metal exchange: The organometallic reagent can abstract the bromine atom to form a new organometallic species, in this case, a magnesium or lithium enolate.

Nucleophilic substitution at the α-carbon: Direct displacement of the bromide ion by the carbanionic part of the organometallic reagent.

Enolization: The organometallic reagent can act as a base, abstracting a proton from the α- or γ-position to form an enolate.

In the case of this compound, the reaction with Grignard or organolithium reagents is expected to be dominated by attack at the more electrophilic ketone carbonyl or by halogen-metal exchange. Direct nucleophilic substitution on the bromine-bearing carbon is less common for these reagents. The presence of the ester group, which is less reactive than the ketone, could also be a site for nucleophilic attack, especially if excess reagent is used. adichemistry.com

The outcome of the reaction is highly dependent on the specific reagent, stoichiometry, and reaction conditions such as temperature and solvent. For instance, the use of sterically hindered organometallic reagents might favor halogen-metal exchange over carbonyl addition.

Table 1: Predicted Reactivity of this compound with Organometallic Reagents

| Reagent | Predicted Major Product(s) | Reaction Pathway |

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary alcohol | Nucleophilic addition to the ketone |

| n-Butyllithium (n-BuLi) | Lithium enolate, Tertiary alcohol | Halogen-metal exchange, Nucleophilic addition |

| tert-Butyllithium (t-BuLi) | Lithium enolate | Halogen-metal exchange (due to steric hindrance) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

The carbon-bromine bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. organic-chemistry.org The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For this compound, a Heck reaction with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a more complex, substituted keto-ester. The reaction is typically carried out at elevated temperatures. mdpi.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. epa.gov

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would introduce an alkynyl group at the α-position to the ketone. This reaction is valued for its mild reaction conditions, often proceeding at room temperature. beilstein-journals.org

Suzuki Reaction

The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the organoboron reagents. harvard.edu A Suzuki reaction with this compound and an arylboronic acid, for example, would result in the corresponding α-aryl keto-ester. The reaction tolerates a wide variety of functional groups. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | α-alkenyl-β-keto-ester |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | α-alkynyl-β-keto-ester |

| Suzuki | Boronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | α-aryl-β-keto-ester |

This table provides illustrative examples of potential cross-coupling reactions based on established methodologies. Specific conditions would need to be optimized for this compound.

The successful application of these cross-coupling reactions would provide synthetic routes to a diverse array of complex molecules starting from this compound, highlighting its utility as a versatile building block in organic synthesis.

Applications of Ethyl 6 Bromo 5 Oxohexanoate As a Synthetic Intermediate

Construction of Chiral Building Blocks and Complex Synthons

A significant application of derivatives of Ethyl 6-bromo-5-oxohexanoate is in the synthesis of chiral building blocks, which are fundamental units for constructing enantiomerically pure complex molecules. The keto group in the 5-position is a key handle for introducing chirality via asymmetric reduction.

For instance, a derivative, (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-5-oxohexanoate, is a critical intermediate in the synthesis of (2S,5S)-N-tert-butoxycarbonyl-5-hydroxy-2-carboxylic acid piperidine (B6355638). google.com The synthesis begins with the preparation of the α-bromo-keto-ester from its corresponding dimethylsulfinyl precursor. google.com This intermediate then undergoes a stereoselective reduction of the ketone to a hydroxyl group, establishing a new chiral center. google.com This transformation is pivotal as it sets the stereochemistry for subsequent intramolecular cyclization. The resulting (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-(S)-5-hydroxyhexanoate is then converted into a bromomethyl valerolactone, a complex synthon, which ultimately cyclizes to form the desired chiral piperidine derivative. google.com

This multi-step conversion highlights how the functionalities of the bromo-oxo-hexanoate structure are sequentially manipulated to build stereochemically defined and complex synthons, essential for asymmetric synthesis.

| Intermediate Compound | Key Transformation | Resulting Synthon |

|---|---|---|

| (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-5-oxohexanoate | Asymmetric reduction of the ketone | (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-(S)-5-hydroxyhexanoate |

| (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-(S)-5-hydroxyhexanoate | Intramolecular lactonization | (2S,5S)-2-tert-butoxycarbonyl-5-bromomethyl valerolactone |

| (2S,5S)-2-tert-butoxycarbonyl-5-bromomethyl valerolactone | Cyclization | (2S,5S)-N-tert-butoxycarbonyl-5-hydroxy-2-carboxylic acid piperidine |

Total Synthesis of Complex Organic Molecules

The strategic utility of this compound and its analogs is prominently featured in the total synthesis of complex organic molecules, particularly natural products and their derivatives.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. amazonaws.comyoutube.com In this context, this compound represents a valuable "synthon," a conceptual fragment that corresponds to a readily available reagent. Its bifunctional nature allows for disconnections at multiple points in a target molecule, simplifying complex structures into more manageable subunits. youtube.com

When planning a synthesis, a chemist might identify a six-carbon chain with oxygenation at C-5 and a point of attachment at C-6 within a target molecule. This pattern suggests a retrosynthetic disconnection back to a precursor like this compound. The bromine atom allows for the formation of a carbon-carbon or carbon-heteroatom bond, while the ketone and ester provide handles for further functional group interconversions or cyclizations. youtube.com This strategic approach is crucial in designing efficient and convergent synthetic routes for intricate natural products.

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.

Piperidines: As previously detailed, derivatives of this compound are instrumental in synthesizing substituted piperidines. google.comorganic-chemistry.org The synthesis of (2S,5S)-N-tert-butoxycarbonyl-5-hydroxy-2-carboxylic acid piperidine from an amino-substituted version of the bromo-oxo-ester showcases a powerful intramolecular cyclization strategy. google.com The reaction sequence involves the formation of a chiral amino alcohol which then cyclizes to form the six-membered piperidine ring. google.comwhiterose.ac.uk

Pyrroles: The synthesis of pyrrole (B145914) derivatives can be achieved from γ-dicarbonyl compounds, which can be accessed from precursors like this compound. researchgate.netorganic-chemistry.org Through nucleophilic substitution of the bromine with an amine followed by intramolecular condensation (a variation of the Paal-Knorr synthesis), the pyrrole ring can be constructed. beilstein-journals.org This approach provides a versatile route to highly substituted pyrroles. researchgate.net

Isoquinolines: While direct synthesis from this compound is less common, related bromo-ester compounds are key building blocks for isoquinolines. For example, Ethyl 6-bromoisoquinoline-1-carboxylate is a commercially available building block used in medicinal chemistry. synquestlabs.com Synthetic strategies often involve creating a substituted phenyl precursor, such as Ethyl 6-(2-bromophenyl)-6-oxohexanoate, which can then undergo cyclization reactions, like the Bischler-Napieralski or Pictet-Spengler type reactions, after suitable modifications, to form the isoquinoline (B145761) core. bldpharm.com

The functional groups within this compound also facilitate the synthesis of oxygen-containing heterocycles.

Lactones: The reduction of the keto group to a secondary alcohol is a key step in the synthesis of lactones. organic-chemistry.org In the synthesis of a chiral piperidine intermediate, an important precursor formed is (2S,5S)-2-tert-butoxycarbonyl-5-bromomethyl valerolactone. google.com This δ-valerolactone is formed via an intramolecular cyclization where the carboxylate group (derived from the original ethyl ester) attacks the carbon bearing the newly formed hydroxyl group. This demonstrates a classic pathway from a linear oxo-ester to a cyclic lactone.

Furans: The synthesis of furans often relies on 1,4-dicarbonyl compounds. While this compound is a 1,5-keto-ester, it can be chemically modified to generate precursors for furan (B31954) synthesis. For example, reaction with a nucleophile at the C6 position followed by oxidative rearrangement could potentially lead to a 1,4-dicarbonyl system, which can then be cyclized under acidic conditions (Paal-Knorr furan synthesis) to yield a substituted furan.

Role in Medicinal Chemistry Research and Precursor Design

This compound and its analogs are significant in medicinal chemistry, not as therapeutic agents themselves, but as key precursors for the synthesis of bioactive molecules. molport.comgoogle.comsigmaaldrich.com Their utility lies in providing a versatile scaffold that can be elaborated into more complex structures with desired pharmacological properties.

The compound serves as a foundational element for building molecular scaffolds that can interact with biological targets. The synthesis of statin side-chains is a prime example. Statins are cholesterol-lowering drugs that act by inhibiting HMG-CoA reductase. mdpi.com Chiral hydroxy-hexanoate derivatives, which can be synthesized from precursors like tert-butyl 6-bromo-3,5-dioxohexanoate, are crucial for the pharmacophore of these drugs. researchgate.net The enzymatic reduction of these dioxo-esters yields chiral hydroxy-oxo products that are advanced precursors for the side chains of drugs like Atorvastatin. researchgate.net

Furthermore, the indenoisoquinoline core is a scaffold found in potent anticancer agents that inhibit enzymes like Topoisomerase I (Top1) and Tyrosyl-DNA-phosphodiesterase I (Tdp1). nih.gov The synthesis of these complex molecules can involve linking side chains to the core structure. A compound like 6-oxohexanoic acid, derivable from this compound, can be used to attach functionalized side chains to the indenoisoquinoline nitrogen, modulating the compound's activity and properties. nih.gov

| Bioactive Scaffold/Target | Role of Hexanoate (B1226103) Precursor | Example Drug/Target Class |

|---|---|---|

| Statin Side-Chains | Provides the chiral dihydroxyhexanoate side chain after enzymatic reduction and modification. researchgate.net | Atorvastatin (HMG-CoA Reductase Inhibitor) mdpi.com |

| Indenoisoquinolines | Used to introduce flexible side chains to the heterocyclic core to enhance biological activity. nih.gov | Tdp1/Top1 Inhibitors |

| Piperidine Derivatives | Serves as a key building block for chiral piperidines, which are common in many pharmaceuticals. google.com | Various CNS agents, antivirals |

Stereoselective Synthesis of Advanced Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that can control stereochemistry with high precision. researchgate.net this compound and its derivatives are key starting materials in the stereoselective synthesis of advanced pharmaceutical intermediates. The presence of the ketone at the C5 position and the bromine at the C6 position allows for sequential and stereocontrolled reactions to build chiral centers.

A significant application is demonstrated in the synthesis of a key intermediate for Avibactam, a non-β-lactam β-lactamase inhibitor. A Chinese patent details the synthesis of (2S,5S)-N-tert-butoxycarbonyl-5-hydroxy-2-carboxylic acid piperidine, where a derivative of the target compound, (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-5-oxohexanoate, serves as a crucial intermediate (Compound III). google.com The synthesis begins with the commercially available tert-butoxycarbonyl-L-pyroglutamic acid ethyl ester, ensuring the stereochemistry at the C2 position is fixed as (S). google.com The subsequent introduction of the bromoketo functionality sets the stage for a stereoselective reduction of the ketone to a hydroxyl group, leading to the desired (S)-configuration at the C5 position. google.com This transformation is a pivotal step in constructing the chiral piperidine core of the final product.

The research findings from this patented process are summarized in the table below, illustrating the multi-step conversion.

Table 1: Synthesis of (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-5-oxohexanoate and its Conversion

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | tert-Butoxycarbonyl-L-pyroglutamic acid ethyl ester | Trimethylsulfoxonium iodide, Potassium tert-butoxide, THF/DMSO, -15 to 10 °C | (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-(dimethylsulfinyl)-5-oxohexanoate (Compound II) | 89.3% |

| 2 | Compound II | Lithium bromide, Methanesulfonic acid, THF, -10 to 0 °C | (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-5-oxohexanoate (Compound III) | Not Specified |

| 3 | Compound III | Not specified reducing agent | (S)-ethyl-2-[(tert-butoxycarbonyl)amino]-6-bromo-(S)-5-hydroxyhexanoate (Compound IV) | Not Specified |

Data sourced from patent CN110577490B google.com

Furthermore, the structural motif of this compound is analogous to other important pharmaceutical precursors. For instance, the enantioselective reduction of the related compound ethyl 5-oxohexanoate (B1238966) yields ethyl (S)-5-hydroxyhexanoate, a key chiral intermediate in the synthesis of anti-Alzheimer's drugs. mdpi.comresearchgate.net Biocatalytic approaches using microorganisms like Pichia methanolica have achieved high yields (80-90%) and excellent enantiomeric excess (>95% e.e.) for this type of reduction. researchgate.net These examples underscore the significance of the 5-oxo-6-substituted hexanoate scaffold in accessing stereochemically defined pharmaceutical building blocks.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The distinct reactivity of the α-bromoketone moiety within this compound has been leveraged to develop novel synthetic methodologies. The presence of the bromine atom significantly enhances the electrophilicity of the adjacent carbon, making it a prime site for nucleophilic substitution reactions. Simultaneously, the ketone group can participate in a variety of classic and modern transformations. This dual reactivity allows for the design of tandem or one-pot reactions to rapidly build molecular complexity.

The unique reactivity profile enables several synthetic strategies:

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups at the C6 position. smolecule.com

Ketone Reduction: The keto group can be reduced to a hydroxyl group, often with high stereoselectivity, using various reducing agents. smolecule.com This creates a chiral center, as seen in the synthesis of the Avibactam intermediate. google.com

Cyclization Reactions: The compound can serve as a precursor for the synthesis of various heterocyclic compounds. researchgate.net For example, intramolecular reaction between a nucleophile introduced at the ester terminus and the electrophilic C6 position could lead to the formation of cyclic structures.

Recent advancements in synthetic methodology, such as visible-light-mediated photoredox catalysis, have opened new avenues for the application of α-bromoesters. acs.org For example, oxidative coupling reactions between vinylarenes and bromocarboxylates have been developed to synthesize γ-ketoesters. acs.org While this specific methodology was demonstrated on other bromoesters, the underlying principle of generating a radical at the α-carbon and coupling it with an acceptor is highly applicable to this compound. Such modern methods could enable novel carbon-carbon bond formations that are difficult to achieve through traditional means.

The table below summarizes potential synthetic transformations that capitalize on the compound's reactivity.

Table 2: Synthetic Methodologies Leveraging this compound

| Reaction Type | Reactive Site(s) | Potential Reagents/Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | C6-Br | Amines, Thiols, Azides, Cyanide | 6-substituted-5-oxohexanoates |

| Stereoselective Reduction | C5=O | Chiral reducing agents (e.g., CBS catalyst), Biocatalysis (e.g., yeast) | Chiral 6-bromo-5-hydroxyhexanoates |

| Reformatsky-type Reactions | C6-Br, C5=O | Zinc, Aldehydes/Ketones | γ-hydroxy-δ-bromo-β-keto esters |

| Radical Coupling | C6-Br | Photoredox catalysts, Radical acceptors (e.g., alkenes) | Complex γ-ketoesters |

The versatility of this compound makes it an important target for methods development, as it provides a gateway to a wide array of complex and functionally rich molecules for the pharmaceutical and agrochemical industries. researchgate.netcore.ac.uk

Stereochemical Aspects in the Chemistry of Ethyl 6 Bromo 5 Oxohexanoate

Enantioselective Synthesis and Transformations

The synthesis of enantiomerically pure or enriched forms of ethyl 6-bromo-5-oxohexanoate and its derivatives is crucial for applications where specific stereoisomers are required.

Asymmetric Reduction of the Keto Group

The ketone functionality in this compound is a key target for asymmetric reduction to introduce a chiral hydroxyl group. This transformation is often accomplished using biocatalysts, which are known for their high enantio- and diastereoselectivity. nih.govunipd.ittudelft.nlresearchgate.net

Ketoreductases (KREDs) are a prominent class of enzymes used for this purpose. tudelft.nlresearchgate.net These enzymes, often used as whole-cell biocatalysts or in isolated forms, can reduce the keto group to either the (R)- or (S)-alcohol with high enantiomeric excess (ee). nih.govtudelft.nlmdpi.com The selection of the appropriate KRED and reaction conditions is crucial for achieving the desired stereochemical outcome. For instance, different KREDs can exhibit opposite stereopreferences, allowing for the synthesis of both enantiomers of the corresponding alcohol. nih.gov

The efficiency of these biocatalytic reductions can be enhanced by cofactor regeneration systems. nih.govtudelft.nlresearchgate.net For example, a glucose dehydrogenase (GDH) can be coupled with the KRED to regenerate the NADPH or NADH cofactor required for the reduction. nih.govresearchgate.net

The substrate itself can influence the stereoselectivity of the reduction. For example, the presence of bulky substituents near the ketone can affect how the substrate binds to the enzyme's active site, thereby influencing the stereochemical course of the reaction. researchgate.net

Chiral Induction in Cyclization Reactions

The stereocenters present in derivatives of this compound can direct the stereochemical outcome of subsequent cyclization reactions. This principle of chiral induction is fundamental in the synthesis of complex cyclic molecules. rug.nl For instance, an intramolecular Michael addition, where a nucleophile within the molecule adds to an α,β-unsaturated system, can be influenced by an existing stereocenter, leading to the preferential formation of one diastereomer. rug.nl

The stereoselectivity of these cyclizations is often dependent on the reaction conditions, such as the choice of base and solvent. rug.nl For example, the use of specific amine ligands in Grignard reagent-promoted coupling reactions has been shown to significantly enhance the diastereoselectivity of the cyclization. clockss.org

Diastereoselective Reactions and Control Strategies

When a molecule already contains a stereocenter, any new stereocenter formed will be created in a diastereoselective manner. In the context of this compound chemistry, this is particularly relevant in reactions of its chiral derivatives.

Strategies to control diastereoselectivity often involve the use of chiral auxiliaries or catalysts. rug.nl A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary can be removed.

The choice of reagents and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the products. clockss.org For instance, in the addition of enolates to α,β-unsaturated esters, the geometry of the enolate (E or Z) can influence the stereochemical outcome. rug.nl Similarly, the use of Lewis acids can promote specific transition states, leading to higher diastereoselectivity. rug.nl

Influence of Substrate Chirality on Reaction Pathways

The inherent chirality of a substrate molecule can significantly influence the pathway a reaction follows. This is a key principle in asymmetric synthesis, where a chiral substrate can lead to the formation of a product with a high degree of stereochemical purity. rug.nl

In reactions involving derivatives of this compound, an existing stereocenter can dictate the facial selectivity of an incoming reagent. This means the reagent will preferentially attack one face of the molecule over the other, leading to a specific stereoisomer. rug.nl This "substrate control" is a powerful tool in stereoselective synthesis.

For example, in the Michael addition to a chiral α,β-unsaturated ester, the existing stereocenter can block one of the diastereotopic faces of the double bond, forcing the nucleophile to add from the less hindered face. rug.nl This results in a high degree of diastereoselectivity.

Theoretical and Computational Studies of Ethyl 6 Bromo 5 Oxohexanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule like ethyl 6-bromo-5-oxohexanoate. These calculations provide insights into the distribution of electrons, the nature of chemical bonds, and the intrinsic reactivity of different sites within the molecule.

For α-bromoketones, DFT calculations can elucidate the effect of the electron-withdrawing bromine and carbonyl groups on the molecule's frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals are crucial for predicting reactivity. For instance, the LUMO is typically centered on the carbonyl carbon and the α-carbon bearing the bromine, indicating these as the primary sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify charge distribution and delocalization effects. In a molecule like this compound, NBO analysis would likely reveal a significant positive partial charge on the carbonyl carbon and the carbon bonded to the bromine atom, making them electrophilic. DFT calculations are also employed to investigate the electronic properties of haloalkanes and can address systematic errors in calculating properties like heats of formation. nih.gov

Table 1: Illustrative Calculated Electronic Properties for a Model α-Bromoketone Fragment (Bromoacetone) This data is representative and based on typical results for similar small α-bromoketones, as specific data for this compound is not available.

| Property | Calculation Method | Basis Set | Calculated Value |

|---|---|---|---|

| HOMO Energy | B3LYP | 6-311++G(d,p) | -7.2 eV |

| LUMO Energy | B3LYP | 6-311++G(d,p) | -1.5 eV |

| C=O Bond Length | B3LYP | 6-311++G(d,p) | 1.21 Å |

| C-Br Bond Length | B3LYP | 6-311++G(d,p) | 1.95 Å |

| Mulliken Charge on Carbonyl C | B3LYP | 6-311++G(d,p) | +0.45 e |

Furthermore, quantum chemical methods are used to study the reactivity in reactions such as the Bischler-Möhlau indole (B1671886) synthesis, which can involve α-bromoketones reacting with aromatic amines. rsc.org These studies help in understanding the regioselectivity of such reactions. rsc.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, this would be particularly relevant for understanding its reactions with nucleophiles, which can be complex.

Reactions of α-haloketones can proceed through several pathways, including direct SN2 substitution, addition to the carbonyl group, or rearrangements like the Favorskii rearrangement. acs.orgresearchgate.net Computational chemistry allows for the locating and characterization of transition state (TS) structures for each potential pathway. By calculating the activation energies (the energy difference between the reactants and the transition state), the most favorable reaction pathway can be identified.

For example, a computational study of the Favorskii rearrangement of an α-chlorocyclobutanone identified the transition structures and determined that the rate-limiting step was the dehydration of a bicyclic intermediate. acs.org Similar analyses for this compound could predict whether a nucleophile would favor direct substitution at the α-carbon or initiate a Favorskii-type rearrangement leading to a cyclized product. These calculations have been used to investigate the stereochemistry of such rearrangements, identifying distinct transition states for inversion and retention of configuration. acs.orgresearchgate.net

Table 2: Representative Calculated Activation Energies for Competing Pathways of an α-Bromoketone with a Nucleophile This data is hypothetical, illustrating the type of results obtained from transition state analysis for analogous systems.

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 Substitution | M06-2X | def2-TZVP | 18.5 |

| Favorskii Rearrangement | M06-2X | def2-TZVP | 22.1 |

These computational models can also rationalize experimental observations, such as the relative insensitivity of SN2 reactions of some α-halo ketones to steric hindrance. researchgate.netcdnsciencepub.com

The solvent environment can dramatically influence reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a polarizable continuum (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged intermediates or transition states, polar solvents typically lower the activation energy, accelerating the reaction. Theoretical studies on the keto-enol tautomerism of similar β-ketoesters, like ethyl acetoacetate, have shown that polar solvents can shift the equilibrium towards the keto form. worldscientific.comresearchgate.netemerginginvestigators.org In the context of the Favorskii rearrangement, solvation models have suggested that polar solvents can make the retention mechanism more favorable compared to the inversion pathway. acs.org For this compound, computational modeling could predict how solvents like ethanol (B145695), water, or aprotic solvents like DMSO would influence the competition between substitution and rearrangement pathways.

Prediction of Selectivity (Regio-, Chemo-, Stereo-)

Computational chemistry is increasingly used to predict the selectivity of chemical reactions, which is crucial for synthetic applications.

Regioselectivity: In reactions with unsymmetrical reagents, calculations can predict which site is more likely to react. For this compound, this could involve predicting the site of enolate formation if treated with a base.

Chemoselectivity: The molecule has multiple reactive sites (ester carbonyl, ketone carbonyl, C-Br bond). DFT calculations can predict which functional group will react preferentially with a given reagent. For example, a hard nucleophile might favor addition to the hard ketone carbonyl, while a soft nucleophile might prefer SN2 attack at the carbon bearing the bromine.

Stereoselectivity: The reduction of the ketone in this compound would create a chiral center. Computational modeling, as demonstrated in studies of ketone reductions with chiral catalysts like oxazaborolidines, can predict the stereochemical outcome. unipi.itresearchgate.net By modeling the transition states leading to the different stereoisomers, the method can accurately predict the diastereomeric or enantiomeric excess. unipi.itresearchgate.net These studies often find that the stereoselectivity is governed by subtle steric and electronic interactions in the transition state. sbq.org.brvub.ac.be

Conformational Analysis and Molecular Dynamics Simulations

The flexible alkyl chain of this compound means it can adopt numerous conformations, which can influence its reactivity. Conformational analysis aims to identify the most stable (lowest energy) conformers.

Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating the rotatable bonds (dihedral angles) in the molecule. rsc.orgacs.org This allows for the identification of local and global energy minima. Such studies on similar ethyl esters, like ethyl isovalerate and ethyl butyrate, have revealed multiple stable conformers with small energy differences. rsc.orgacs.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. ed.ac.uk By simulating the motion of the atoms according to classical mechanics, MD can explore the conformational landscape and the transitions between different conformations in various environments (gas phase or solution). ed.ac.ukmun.ca For this compound, MD simulations could reveal the preferred solution-phase conformations, the flexibility of the alkyl chain, and how the molecule interacts with solvent molecules. mdpi.comresearchgate.net This information is vital, as the reactivity of the α-bromoketone moiety could be sterically shielded or exposed depending on the dominant conformation.

Table 3: Illustrative Dihedral Angles for Low-Energy Conformers of an Ethyl Ester Chain This data is representative, based on computational studies of similar ethyl esters like ethyl butyrate. rsc.org

| Conformer | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (anti-anti) | 180° | 180° | 0.00 |

| B (anti-gauche) | 180° | 60° | 0.55 |

| C (gauche-anti) | 60° | 180° | 0.62 |

Future Research Directions and Unexplored Avenues for Ethyl 6 Bromo 5 Oxohexanoate

Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry offer a framework for developing more environmentally benign methods for the synthesis and application of Ethyl 6-bromo-5-oxohexanoate. Key areas of future investigation will likely focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Current synthetic routes to α-bromo ketones often involve the use of molecular bromine or other hazardous brominating agents. datapdf.com Future research could explore the use of greener alternatives, such as hydrobromic acid with an oxidant like hydrogen peroxide, which generates water as the primary byproduct. sphinxsai.com Additionally, the development of solvent-free reaction conditions or the use of more environmentally friendly solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of its synthesis.

In its utilization, enzymatic catalysis presents a promising green alternative to traditional chemical methods. Lipases, for instance, are widely used in the synthesis of various esters under mild conditions and can exhibit high selectivity, reducing the formation of unwanted byproducts. researchgate.net Investigating the enzymatic resolution of racemic this compound or its precursors could provide access to enantiomerically pure forms of the compound, which are highly valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Table 1: Potential Green Chemistry Approaches for this compound

| Research Area | Traditional Method | Potential Green Alternative | Benefit |

| Synthesis | Use of molecular bromine | HBr/H₂O₂; N-bromosuccinimide | Reduced toxicity and waste |

| Use of volatile organic solvents | Solvent-free conditions; ionic liquids | Reduced environmental pollution | |

| Utilization | Chemical catalysis | Biocatalysis (e.g., lipases) | Milder reaction conditions, high selectivity |

Development of Novel Catalytic Systems for Enhanced Transformations

The development of new catalytic systems will be instrumental in expanding the synthetic utility of this compound. Research in this area is likely to focus on enhancing reaction efficiency, selectivity, and the scope of possible transformations.

Transition metal catalysis offers a powerful tool for activating the carbon-bromine bond and the carbonyl group. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents at the 6-position. Novel ligand design will be crucial in developing catalysts that are more active, stable, and selective for specific transformations. Photocatalysis, using visible light to drive chemical reactions, represents another exciting frontier. Photoredox catalysis could enable novel transformations of the α-bromo ketoester functionality under mild conditions. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. acs.org Chiral organocatalysts could be developed to control the stereochemistry of reactions involving this compound, providing enantioselective access to complex molecules. For instance, chiral amines or phosphoric acids could be used to catalyze aldol (B89426) or Mannich-type reactions with high stereocontrol.

Table 2: Emerging Catalytic Systems for this compound

| Catalytic System | Potential Transformation | Advantages |

| Transition Metal Catalysis | Cross-coupling reactions, C-H functionalization | High efficiency, broad substrate scope |

| Photoredox Catalysis | Radical-mediated transformations | Mild reaction conditions, unique reactivity |

| Organocatalysis | Asymmetric synthesis | Metal-free, high enantioselectivity |

Exploitation in Emerging Fields of Organic Synthesis

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of complex molecules in emerging areas of organic synthesis.

One such area is the synthesis of bioactive heterocyclic compounds. The α-bromo ketone moiety can serve as a precursor to a variety of heterocycles, such as furans, pyrroles, and imidazoles, which are common scaffolds in pharmaceuticals. For example, the Hantzsch pyrrole (B145914) synthesis could be adapted to utilize this compound for the construction of highly substituted pyrrole derivatives.

Another promising avenue is its use in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. The development of novel cascade reactions involving this compound would allow for the rapid and efficient construction of complex molecular architectures from simple starting materials. This approach is highly desirable in terms of step-economy and resource efficiency.

Furthermore, its application in the synthesis of natural products and their analogues remains a fertile ground for exploration. Many natural products possess complex carbocyclic and heterocyclic frameworks that could potentially be accessed through synthetic routes employing this versatile building block.

Multi-Omics and Systems-Level Integration in Biocatalysis Research

While currently not a major focus, the integration of multi-omics and systems-level approaches could revolutionize the discovery and optimization of biocatalytic processes involving this compound or related compounds.

Genomics and metagenomics can be used to screen vast environmental DNA libraries for novel enzymes with desired catalytic activities, such as highly selective dehalogenases or reductases. Transcriptomics and proteomics can then be employed to understand how the expression of these enzymes is regulated and to identify any cellular stress responses, providing insights for optimizing the host organism for improved biocatalyst production.

Metabolomics, the comprehensive analysis of small molecules in a biological system, can be used to monitor the biotransformation of this compound in real-time, identifying any bottlenecks or competing side reactions. By integrating these different "omics" datasets, a more holistic understanding of the biocatalytic system can be achieved, enabling a more rational and efficient approach to enzyme and process engineering. This systems-level perspective will be crucial for developing robust and economically viable biocatalytic routes for the synthesis and transformation of functionalized esters.

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-bromo-5-oxohexanoate, and what factors influence reaction yields?

this compound is typically synthesized via bromination of ethyl 5-oxohexanoate using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions. The ester group’s stability under bromination conditions is critical; side reactions such as ester hydrolysis or over-bromination can occur if moisture is present. Reaction yields are influenced by temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1.1–1.3 equivalents of brominating agent). Post-reaction purification via vacuum distillation or column chromatography is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- ¹H NMR : The bromine atom at C6 induces deshielding of adjacent protons (δ ~3.4–3.6 ppm for H6), while the ketone at C5 causes splitting of H5 (δ ~2.8 ppm).

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1705 cm⁻¹ (ketone C=O) confirm functional groups.

- MS : Molecular ion peaks at m/z 237 (M⁺) and fragment ions at m/z 155 (loss of Br and ester group) are diagnostic. Calibration with authentic standards and deuterated solvents (e.g., CDCl₃) ensures accuracy .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The bromine atom undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

- Reaction with sodium ethoxide yields ethyl 5-oxo-6-ethoxyhexanoate.

- Use of benzylamine produces ethyl 6-(benzylamino)-5-oxohexanoate. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acidic conditions may protonate the ketone, reducing reactivity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during catalytic hydrogenation of this compound derivatives?

Hydrogenation of the ketone group to a hydroxyl group requires chiral catalysts to control stereochemistry. For example:

- Rhodium(I) complexes with (R)-BINAP ligands favor syn-diastereomers (80–90% selectivity).

- Ruthenium(II) catalysts (e.g., RuCl₂[(S)-Tol-BINAP]) in nonpolar solvents (toluene) enhance enantioselectivity (up to 95% ee). Solvent polarity and catalyst loading (e.g., 0.1 mol%) significantly impact stereoselectivity .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution of the bromine atom?

- Base selection : Weak bases (e.g., K₂CO₃) minimize E2 elimination.

- Temperature : Reactions below 40°C reduce β-hydride elimination.

- Protecting groups : Temporarily protecting the ketone (e.g., as a ketal) prevents undesired side reactions. Monitoring via TLC (hexane:ethyl acetate = 4:1) ensures reaction progress .

Q. How does the hygroscopic nature of this compound affect its stability, and what storage conditions are optimal?

The compound absorbs moisture readily, leading to hydrolysis of the ester or ketone groups. Storage recommendations:

- Under inert gas (Ar/N₂) in sealed amber vials.

- At –20°C with desiccants (silica gel or molecular sieves). Purity degradation can be tracked via periodic NMR analysis; >95% purity is maintained for 6 months under these conditions .

Methodological Guidance

- Handling hygroscopic intermediates : Use Schlenk lines for air-sensitive reactions and gloveboxes for storage .

- Optimizing reaction conditions : Design a factorial experiment varying temperature, solvent, and catalyst to map yield/stereoselectivity relationships .

- Validating purity : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (±0.3% theoretical values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.